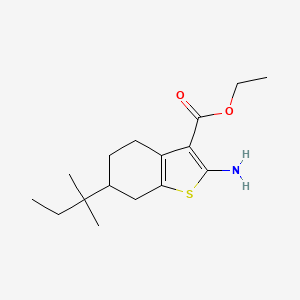![molecular formula C20H14O4 B1307746 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde CAS No. 126026-43-5](/img/structure/B1307746.png)
4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde
Vue d'ensemble
Description
4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde is a compound that can be associated with the broader class of benzaldehydes, which are aromatic aldehydes with a formyl group attached to a benzene ring. Benzaldehydes are important intermediates in organic synthesis and are involved in various chemical reactions, including oxidation and substitution processes .
Synthesis Analysis
The synthesis of related benzaldehyde derivatives often involves multi-step reactions that can include the formation of intermediates such as phenols or cyclohexadien
Applications De Recherche Scientifique
Synthesis and Material Applications
Synthesis of Polyazomethines : Bis-aldehyde monomers like 4-(4′-formyl-phenoxy)benzaldehyde are synthesized and polymerized with other compounds to yield poly(azomethine)s. These polymers display significant electrical conductivity and are investigated for their physicochemical properties, including thermogravimetric analysis and electrical conductivity measurements (Hafeez et al., 2019).
Production of Fluorescent Polymers : In the creation of highly fluorescent phenylene vinylene polymers, derivatives of benzaldehyde are used. These polymers are observed to have excellent thermal stability and high fluorescence in both solution and thin film applications (Neilson et al., 2008).
Synthesis of Functionalized Polymers : Benzaldehyde derivatives are used in the synthesis of heterobifunctionalized polymers, which include functionalities like aldehyde and allyloxy. These polymers demonstrate controlled polymerization behavior and are confirmed through spectroscopic techniques (Sane et al., 2013).
Chemical Synthesis and Characterization
New Synthesis Methods : Novel methods for synthesizing benzaldehyde derivatives, such as 4-benzyloxyl-2-hydroxyl benzaldehyde, are explored, with applications in various chemical synthesis processes (Sun Gui-fa, 2012).
Synthesis of Chromans : Benzaldehyde derivatives are used in the synthesis of 4-(substituted phenyl)chromans, indicating their utility in the creation of complex organic molecules (Zhao et al., 2007).
Photorearrangement Studies : The study of photochemical and acid-catalyzed rearrangements of benzaldehyde derivatives, such as 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one, provides insight into the reactivity and transformation pathways of these compounds (Schultz & Antoulinakis, 1996).
Other Applications
Oligomer Synthesis : Benzaldehyde derivatives are key in synthesizing new oligoazomethines, which have applications in materials science, particularly due to their thermal stability and unique structural properties (Kaya & Çulhaoğlu, 2009).
Photophysical Properties with Metal Ions : Studies on calix[4]arene isomers with benzaldehyde moieties reveal interesting photophysical properties when complexed with metal ions like terbium(III), indicating potential applications in areas such as sensor development and materials science (Wang Hao et al., 2005).
Safety and Hazards
The compound “4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde” has been classified with hazard statements H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
4-[4-(4-formylphenoxy)phenoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c21-13-15-1-5-17(6-2-15)23-19-9-11-20(12-10-19)24-18-7-3-16(14-22)4-8-18/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDANMIAONXEEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)OC3=CC=C(C=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396780 | |
| Record name | Benzaldehyde, 4,4'-[1,4-phenylenebis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126026-43-5 | |
| Record name | Benzaldehyde, 4,4'-[1,4-phenylenebis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




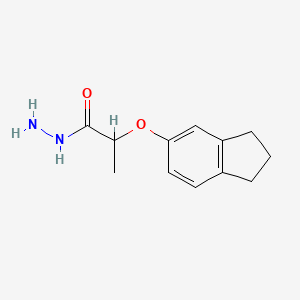
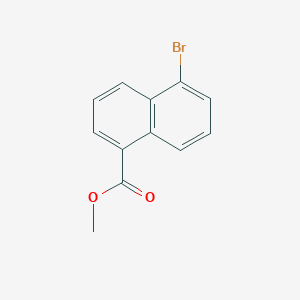
![2-{[(Tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid](/img/structure/B1307684.png)
![5-[(4-Bromophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1307698.png)
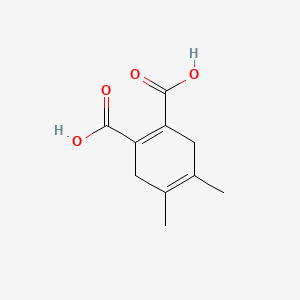
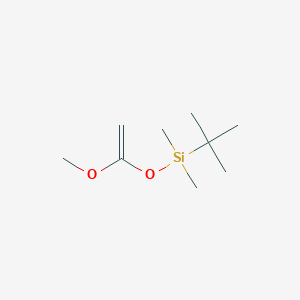

![1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid](/img/structure/B1307711.png)
![2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane](/img/structure/B1307712.png)
